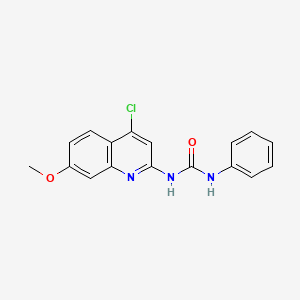
2,2-Dimethylpropyl 2-methyl-1-phenyl-1-propane sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2,2-Dimethylpropyl 2-methyl-1-phenyl-1-propane sulfonate typically involves the reaction of 2,2-dimethylpropyl alcohol with 2-methyl-1-phenyl-1-propane sulfonyl chloride under suitable conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Análisis De Reacciones Químicas
2,2-Dimethylpropyl 2-methyl-1-phenyl-1-propane sulfonate undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of this compound can lead to the formation of the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
2,2-Dimethylpropyl 2-methyl-1-phenyl-1-propane sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethylpropyl 2-methyl-1-phenyl-1-propane sulfonate involves its interaction with specific molecular targets. The sulfonate group can participate in various biochemical pathways, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate cellular processes through its chemical interactions .
Comparación Con Compuestos Similares
2,2-Dimethylpropyl 2-methyl-1-phenyl-1-propane sulfonate can be compared with similar compounds such as:
- 2,2-Dimethylpropyl p-tolyl sulfone
- 2,2-Dimethyl-3-phenyl-propan-1-ol
- 1-(2,4-Dimethyl-phenyl)-propan-2-one
- 2-Methyl-2,3-diphenyl-1-propanol
- 2-Methyl-1-phenyl-propan-1-ol
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific sulfonate group, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
22457-18-7 |
|---|---|
Fórmula molecular |
C15H24O3S |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
2,2-dimethylpropyl 2-methyl-1-phenylpropane-1-sulfonate |
InChI |
InChI=1S/C15H24O3S/c1-12(2)14(13-9-7-6-8-10-13)19(16,17)18-11-15(3,4)5/h6-10,12,14H,11H2,1-5H3 |
Clave InChI |
WRIHAFNWLDGYKD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=CC=CC=C1)S(=O)(=O)OCC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


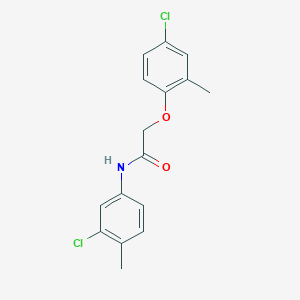
![1-{[(2,5-Dimethylphenyl)imino]methyl}-2-naphthol](/img/structure/B11954647.png)
![2-hydroxy-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}benzoic acid](/img/structure/B11954660.png)
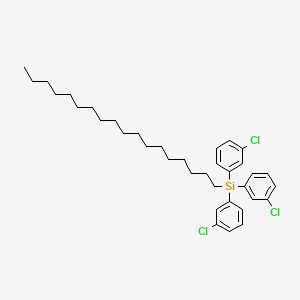


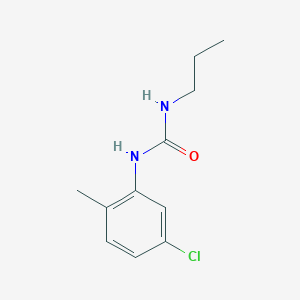

![1-(1,3-Benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11954683.png)

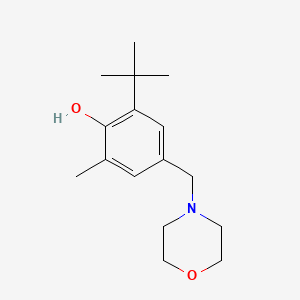

![2,3-dimethoxy-5,12b-dihydroisoindolo[1,2-a]isoquinolin-8(6H)-one](/img/structure/B11954713.png)
